

General Context: Histamine H4 Receptor Antagonism

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Compound of Interest		
Compound Name:	VUF8504	
Cat. No.:	B15582110	Get Quote

Research into histamine H4 receptor (H4R) antagonists is an active area of drug discovery, primarily focusing on inflammatory and immune-related disorders. The H4R is expressed on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, and is involved in their activation, migration, and cytokine production.[1] Consequently, H4R antagonists are being investigated for their therapeutic potential in conditions such as pruritus (itching), allergic diseases, and autoimmune disorders.[1][2][3]

Related Compounds and Their Characterization

While no data was found for **VUF8504**, the search did identify information on other histamine receptor ligands, which can serve as examples of the types of data and experimental protocols typically reported in this field. For instance, VUF8430 is a histamine H4 receptor agonist that has been characterized through radioligand binding and functional assays in mammalian cell lines expressing the H4 receptor.[4] Its activity was also evaluated ex vivo in monocyte-derived dendritic cells and in vivo for gastric acid secretion.[4]

Typical Experimental Protocols in Histamine Receptor Ligand Characterization

The initial characterization of a novel compound like a potential H4R antagonist would generally involve a series of in vitro and in vivo experiments to determine its pharmacological profile.



In Vitro Assays

- Receptor Binding Assays: These experiments are crucial to determine the affinity of the
 compound for its target receptor. This is typically done using radioligand binding assays with
 cell membranes expressing the receptor of interest. Quantitative data from these assays
 include the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
- Functional Assays: These assays measure the functional consequence of the compound binding to the receptor. For an antagonist, this would involve measuring its ability to block the response induced by a known agonist. Common functional assays for G protein-coupled receptors like the H4R include calcium mobilization assays, cAMP assays, and reporter gene assays. The potency of an antagonist is typically reported as its IC50 value.
- Selectivity Profiling: To assess the specificity of the compound, it is tested against a panel of other receptors, ion channels, and enzymes. This helps to identify potential off-target effects.

Ex Vivo and In Vivo Models

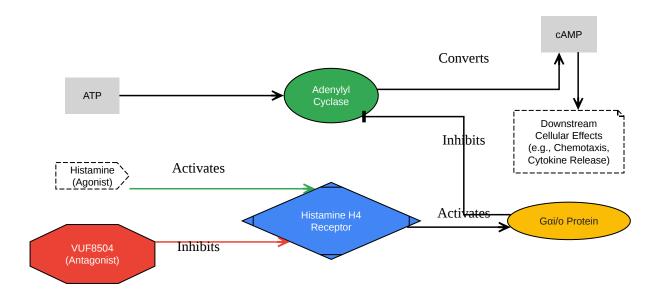
- Cell-Based Assays with Primary Cells: The activity of the compound is often tested on primary immune cells that endogenously express the H4 receptor, such as mast cells or eosinophils. These experiments can assess the compound's ability to inhibit cellular responses like chemotaxis or cytokine release.
- Animal Models of Disease: To evaluate the therapeutic potential of the compound, it is tested
 in animal models of relevant diseases. For an H4R antagonist, this could include models of
 pruritus, asthma, or rheumatoid arthritis.[2][3] The efficacy of the compound in these models
 provides a rationale for further development.

Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the H4R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the MAPK/ERK signaling pathway. An antagonist would block these downstream signaling events.



Below is a generalized diagram representing the signaling pathway associated with the histamine H4 receptor, which an antagonist like the hypothetical **VUF8504** would inhibit.



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Caption: Generalized signaling pathway of the histamine H4 receptor and the inhibitory action of an antagonist.

Conclusion

While specific information on **VUF8504** is not available, the established methodologies for characterizing histamine H4 receptor antagonists provide a clear framework for how such a compound would be evaluated. This includes a comprehensive assessment of its binding affinity, functional potency, selectivity, and efficacy in relevant biological systems. The ultimate goal of this characterization is to determine the compound's potential as a therapeutic agent for inflammatory and immune-mediated diseases. Researchers interested in this area should refer to publications on known H4R ligands for detailed experimental protocols and data interpretation.



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